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molecular formula C6H11ClO B3377430 4-Chloro-3,3-dimethylbutan-2-one CAS No. 13104-53-5

4-Chloro-3,3-dimethylbutan-2-one

Cat. No. B3377430
M. Wt: 134.6 g/mol
InChI Key: ZTIQUSIDVGYUBW-UHFFFAOYSA-N
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Patent
US04254132

Procedure details

134.5 g (1 mol) of 1-chloro-2,2-dimethyl-butan-3-one were dissolved in 500 ml of ether. 51 ml (1 mol) of bromine were added dropwise at room temperature, while cooling slightly, at a rate such that it was continuously consumed. Thereafter, the solution was stirred into 1,000 ml of ice-water and the organic phase was separated off, rinsed with 250 ml of water, dried over sodium sulphate and distilled. 169 g (80% of theory) of 1-bromo-4-chloro-3,3-dimethyl-butan-2-one of boiling point 95°-106° C./13 mm Hg were obtained. ##STR12##
Quantity
134.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](=[O:6])[CH3:5].[Br:9]Br>CCOCC>[Br:9][CH2:5][C:4](=[O:6])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
134.5 g
Type
reactant
Smiles
ClCC(C(C)=O)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
Thereafter, the solution was stirred into 1,000 ml of ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling slightly, at a rate such that it
CUSTOM
Type
CUSTOM
Details
was continuously consumed
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
rinsed with 250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(CCl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 169 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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